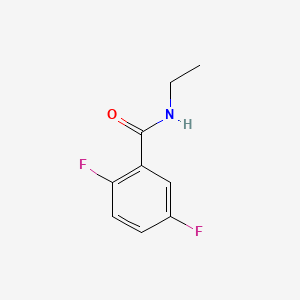

N-ethyl-2,5-difluorobenzamide

Description

Contextualization within the Class of Fluorinated Benzamides

Fluorinated benzamides are a class of compounds recognized for their diverse roles in medicinal chemistry and materials science. The introduction of fluorine into a benzamide (B126) structure can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai This strategic fluorination is a widely used tool in drug discovery to optimize lead compounds.

Compounds within this class have been investigated for a variety of biological activities. For instance, different polyfluorinated benzamides have been synthesized and evaluated as inhibitors of angiogenesis, the process of forming new blood vessels. bldpharm.com Others have been developed as neuroleptic agents or as positron emission tomography (PET) imaging ligands for studying receptors in solid tumors. chem960.comchemicalbook.com The parent compound, 2,5-difluorobenzamide (B1297545), has been a subject of research exploring potential anticancer, neuroprotective, and antimicrobial properties. ontosight.ai N-ethyl-2,5-difluorobenzamide fits within this class as a specific derivative, where the ethyl group on the amide nitrogen can further influence its solubility, steric profile, and interaction with biological systems.

Historical Perspective of Difluorinated Amides in Synthetic Chemistry

The history of difluorinated amides is intrinsically linked to the broader evolution of organofluorine chemistry. The first synthesis of an organofluorine compound was reported in the 19th century, marking the beginning of a field that would grow in complexity and importance. [from previous search] Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, laid the groundwork for creating fluorinated aromatic compounds. [from previous search]

Historically, some polyfluorinated amides were identified as unintentional byproducts in industrial electrochemical fluorination processes used between 1947 and 2002. [from previous search] However, the deliberate synthesis of specifically substituted difluorinated amides for research purposes is a more modern endeavor. In the last few decades, significant advancements in synthetic methodologies have made a wide array of fluorinated compounds more accessible. The development of chemoselective carbon-carbon bond-forming reactions and late-stage functionalization techniques for amides represents a key advancement, allowing for the precise synthesis of complex molecules like this compound. [from previous search]

Significance as a Foundational Scaffold in Organic Synthesis

In organic synthesis, a foundational scaffold is a core molecular structure that can be systematically modified to produce a library of related compounds. The this compound molecule serves as such a scaffold. Its difluorobenzamide core is chemically robust and offers several points for synthetic elaboration.

The two fluorine atoms are not merely passive substituents; they modulate the electronic nature of the aromatic ring and can influence the acidity of the amide N-H proton. They also create specific steric and electronic environments that can be exploited in designing molecules with high target specificity. The amide group itself is a versatile functional handle. It can participate in hydrogen bonding and can be a precursor to other functional groups through chemical transformation. For example, research on the related compound 2,5-difluorobenzohydrazide (B1304694) has shown it can be used as a starting material to synthesize new hydrazone derivatives with potential antibacterial activity, illustrating the utility of the difluorobenzoyl core as a building block. [from previous search] The stability and predictable reactivity of this scaffold make it a valuable platform for developing new chemical entities.

Current Research Landscape and Key Academic Foci

The current research landscape for fluorinated benzamides, including structures like this compound, is focused on two primary areas: medicinal chemistry and the development of novel synthetic methods.

In medicinal chemistry, the key academic foci include:

Anticancer Agents: Following studies on related compounds like 2,5-difluorobenzamide, there is continued interest in developing derivatives as potential inhibitors of cancer cell growth. ontosight.ai

Antimicrobial Agents: The search for new antibiotics is a global priority. The difluorobenzamide scaffold is being used to create novel compounds, such as hydrazone derivatives, which are then screened for antibacterial activity. [from previous search]

Neuroprotective Agents: Some research has suggested that compounds in this class may have neuroprotective properties, making them of interest for potential applications in treating neurodegenerative diseases. ontosight.ai

Imaging Agents: A significant area of research is the development of fluorine-18 (B77423) labeled benzamide analogues for use as PET imaging probes to visualize and study biological targets like the σ2 receptor in solid tumors. chemicalbook.com

In synthetic chemistry, the focus is on creating more efficient and selective methods for synthesizing and modifying these complex molecules. This includes the development of catalytic processes for the reductive functionalization of the amide group, allowing for the creation of new carbon-carbon bonds under mild conditions. [from previous search]

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 948717-61-1 |

| Molecular Formula | C₉H₉F₂NO |

| Molecular Weight | 185.17 g/mol bldpharm.com |

Reported Biological Activities of Related Fluorinated Benzamides

| Compound Class | Investigated Activity | Reference |

|---|---|---|

| Polyfluorinated Benzamides | Antiangiogenic | bldpharm.com |

| Fluorinated Benzamides | Neuroleptic | chem960.com |

| 2,5-Difluorobenzamide | Anticancer, Neuroprotective, Antimicrobial | ontosight.ai |

List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-difluorobenzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRGEZTDCWQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of N Ethyl 2,5 Difluorobenzamide

Classical Amidation Reactions for Benzamide (B126) Formation

Classical amidation reactions represent the foundational methods for the synthesis of benzamides, including N-ethyl-2,5-difluorobenzamide. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

Condensation of 2,5-Difluorobenzoic Acid Derivatives with Ethylamine (B1201723)

The most direct and widely used classical approach for synthesizing this compound is the condensation reaction between a derivative of 2,5-difluorobenzoic acid and ethylamine. This can be achieved through several pathways, primarily involving the activation of the carboxylic acid.

A common and effective method for activating 2,5-difluorobenzoic acid is its conversion to the corresponding acyl chloride, 2,5-difluorobenzoyl chloride. xieshichem.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,5-difluorobenzoyl chloride is highly reactive towards nucleophiles.

The subsequent reaction with ethylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion, which then abstracts a proton from the nitrogen to form ethylammonium (B1618946) chloride and the desired this compound. chemguide.co.uk This reaction is generally rapid and often exothermic.

Reaction Scheme:

2,5-difluorobenzoic acid + SOCl₂ → 2,5-difluorobenzoyl chloride + SO₂ + HCl

2,5-difluorobenzoyl chloride + 2 CH₃CH₂NH₂ → this compound + CH₃CH₂NH₃Cl

| Reagent | Product | Typical Conditions |

| 2,5-Difluorobenzoic acid, Thionyl chloride | 2,5-Difluorobenzoyl chloride | Reflux |

| 2,5-Difluorobenzoyl chloride, Ethylamine | This compound | Anhydrous solvent (e.g., DCM, THF), often at low temperatures to control reactivity |

Alternatively, amide bond formation can be achieved directly from 2,5-difluorobenzoic acid without the isolation of the acyl chloride. This involves the use of coupling agents that activate the carboxylic acid in situ. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). taltech.ee

The mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ethylamine to form the amide bond. The use of these reagents often provides milder reaction conditions and can be advantageous for sensitive substrates.

| Coupling Reagent | Additive | Typical Solvent | Product |

| EDC | HOBt or DMAP | Dichloromethane (DCM) or Dimethylformamide (DMF) | This compound |

| DCC (N,N'-Dicyclohexylcarbodiimide) | None or HOBt | DCM or THF | This compound |

Hydrolysis Pathways from 2,5-Difluorobenzonitrile (B1295057) Derivatives

An alternative classical route to benzamides is the partial hydrolysis of the corresponding benzonitrile. In this case, 2,5-difluorobenzonitrile would be the starting material. The hydrolysis can be catalyzed by either acid or base. google.comgoogle.com However, controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid can be challenging. researchgate.net

For the synthesis of N-substituted amides like this compound, this method is less direct. It would require a multi-step process, likely involving the initial hydrolysis of 2,5-difluorobenzonitrile to 2,5-difluorobenzamide (B1297545), followed by a subsequent reaction, such as a Hofmann rearrangement or a related transformation, which is not a direct pathway to this compound. A more feasible, though indirect, route might involve the reduction of the nitrile to an amine, followed by acylation, but this falls outside the scope of direct hydrolysis pathways.

Recent advancements have explored non-catalytic hydrolysis of nitriles in high-temperature liquid water, which can offer a greener alternative to traditional acid or base-catalyzed methods. researchgate.net Enzymatic hydrolysis using nitrilase enzymes has also been investigated for the conversion of substituted benzonitriles to their corresponding amides, offering high selectivity under mild conditions. epo.orggoogleapis.com

Modern Catalytic Approaches to C-N Bond Formation in this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods for forming carbon-nitrogen bonds, offering advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.

Palladium-Catalyzed Amidation Protocols

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. While more commonly associated with the formation of C-C, C-O, and C-N bonds in the context of aryl halides and amines (e.g., Buchwald-Hartwig amination), related palladium-catalyzed methodologies can be applied to amidation reactions.

These protocols can involve the coupling of an aryl halide or triflate with an amide, or the direct amidation of an aryl halide with an amine in the presence of a carbon monoxide source (aminocarbonylation). For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of a 2,5-difluorophenyl source with an ethylamide equivalent or the aminocarbonylation of a 2,5-dihalo-benzene with ethylamine. These methods often employ specific phosphine (B1218219) ligands to facilitate the catalytic cycle, which typically involves oxidative addition, migratory insertion (in the case of carbonylation), and reductive elimination steps. rsc.orgnih.govbeilstein-journals.org

While direct palladium-catalyzed amidation of 2,5-difluorobenzoic acid itself is less common, related transformations on derivatives are well-established. For instance, the coupling of aryl halides with amides is a known process. The development of specific palladium catalysts and ligands continues to expand the scope and applicability of these reactions. syr.edu

| Catalyst Precursor | Ligand | Reactants | Product |

| Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., SPhos, XPhos) | 2,5-difluoro-iodobenzene, Ethylamine, CO | This compound |

| PdCl(C₃H₅)(dppb) | None | 2,5-dibromothiophene, Heteroarene | Diheteroarylated thiophene |

This table illustrates a general palladium-catalyzed approach; specific conditions for this compound may vary.

Other Transition Metal-Mediated Syntheses

While palladium-catalyzed reactions are common for amide bond formation, other transition metals such as rhodium, copper, and iron also offer effective catalytic systems for the synthesis of this compound and related structures. These alternatives can provide different reactivity profiles, selectivities, and may be more cost-effective.

Rhodium-Catalyzed Syntheses: Rhodium catalysts are versatile for various organic transformations, including the synthesis of amides. One approach involves the rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes, which proceeds via C-H/N-H activation to form isoquinolone scaffolds. scispace.com While not a direct synthesis of this compound, this methodology highlights the potential of rhodium catalysts to activate the C-H bonds of benzamides, a key step in many synthetic routes. For instance, N-substituted benzamides can be coupled with alkynes using a [RhCp*Cl2]2 catalyst in the presence of a copper oxidant. scispace.com

Another rhodium-catalyzed method involves the homologation of tertiary amides, demonstrating the catalyst's ability to manipulate amide structures. nih.gov Furthermore, rhodium(II) acetate (B1210297) has been shown to effectively catalyze the hydrosilylation of enamides to produce N-(silylalkyl)amide derivatives, showcasing its utility in modifying the N-alkyl group of amides. acs.org A one-step synthesis of N-alkyl amides from an olefin, a nitrogen-containing compound, and carbon monoxide using a rhodium-containing catalyst has also been patented, offering a direct route to such compounds. google.com

Copper-Catalyzed Syntheses: Copper-based catalysts are widely used for amidation reactions due to their lower cost compared to precious metals like palladium and rhodium. Copper-catalyzed methods can be employed for the oxidative amidation of carboxylic acids. For example, a metal-organic framework based on copper has been shown to be a robust and effective catalyst for the oxidative coupling of benzoic acid derivatives with formamides. ua.es This approach is tolerant of various functional groups, including halogens, which is pertinent for the synthesis of this compound. ua.es

Copper iodide (CuI) is another effective catalyst for the synthesis of N-acyl amidines from dioxazolones and amines, representing a novel type of C-N bond formation. acs.org Additionally, tandem copper-catalyzed regioselective N-arylation-amidation reactions have been developed for the synthesis of complex heterocyclic structures, indicating the versatility of copper catalysts in orchestrating multiple bond-forming events in a single pot. rsc.org

Iron-Catalyzed Syntheses: Iron catalysts are an attractive option due to iron's abundance and low toxicity. Iron(II) chloride, in combination with N-bromosuccinimide, has been used for the synthesis of imides and acylsulfonamides from thioesters and carboxamides or sulfonamides. researchgate.net Another method involves the iron-catalyzed synthesis of amides from nitriles and amines, which can be a viable route starting from 2,5-difluorobenzonitrile. researchgate.net Iron-catalyzed oxidative C-C coupling has also been demonstrated for the regioselective homocoupling of triarylamines, showcasing its potential in C-H functionalization reactions. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium (e.g., [RhCp*Cl2]2/Cu(OAc)2) | Benzamide, Alkyne | Isoquinolone | C-H/N-H activation; Tolerates various substituents. scispace.com |

| Rhodium (e.g., Rh(II) acetate) | Enamide, Hydrosilane | N-(silylalkyl)amide | Selective silylation at the carbon adjacent to nitrogen. acs.org |

| Copper (e.g., Cu-MOF) | Benzoic acid derivative, Formamide | N-substituted amide | Oxidative coupling; Tolerant of halogen substituents. ua.es |

| Copper (e.g., CuI) | Dioxazolone, Amine | N-acyl amidine | Novel C-N bond formation. acs.org |

| Iron (e.g., Fe(NO3)3·9H2O) | Nitrile, Amine | Amide | Utilizes readily available starting materials. researchgate.net |

| Iron (e.g., FeCl2/NBS) | Thioester, Carboxamide | Imide | Simple and economical method. researchgate.net |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds like this compound. The two fluorine atoms on the benzene (B151609) ring influence the reactivity of the other positions, and their directing effects must be carefully considered.

The synthesis of fluorinated benzamides often starts from already fluorinated precursors to control the position of the fluorine atoms. mdpi.com The primary challenge then becomes the selective functionalization of the remaining positions on the aromatic ring. For instance, in the synthesis of difluorinated benzoic acid derivatives, regioselective ortho-fluorination can be achieved using palladium catalysts with specific directing groups. beilstein-journals.org

In the context of this compound, the starting material is typically 2,5-difluorobenzoic acid or its derivatives. The key step is the selective amidation with ethylamine. The regioselectivity of this reaction is generally high as the carboxylic acid group is the most reactive site for amidation. However, side reactions can occur, especially under harsh conditions.

One strategy to ensure high selectivity is the use of activating agents for the carboxylic acid that operate under mild conditions, thus minimizing side reactions on the aromatic ring. For example, the use of amine-boranes as bifunctional reagents allows for the direct amidation of carboxylic acids under mild conditions. google.com This method has been successfully applied to the synthesis of an amide from 4-chloro-2,5-difluorobenzoic acid, demonstrating its utility for fluorinated substrates. google.com

Furthermore, in reactions involving C-H activation, directing groups play a crucial role in controlling regioselectivity. For example, iridium-catalyzed ortho-amination of benzoic acids has been developed, showcasing high regioselectivity for the position ortho to the carboxylic acid. nih.gov While this specific reaction introduces an amino group, the principle of using a directing group to control the site of functionalization is broadly applicable.

Scale-Up Considerations in Preparative Chemistry for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Process Optimization and Safety: A key consideration is the optimization of reaction conditions. This includes the choice of solvent, catalyst loading, temperature, and reaction time to maximize yield and purity while minimizing by-product formation. For instance, in a patented method for preparing fluoro benzamide compounds, the hydrolysis of fluorobenzonitrile is carefully controlled to avoid the formation of fluorinated acid by-products. google.com The thermal stability of reactants, intermediates, and products is also a critical factor, as exothermic reactions can pose a safety risk on a large scale.

Catalyst Selection and Recovery: The choice of catalyst is crucial for scale-up. While precious metal catalysts like palladium and rhodium can be highly effective, their cost can be prohibitive for large-scale production. Therefore, exploring more abundant and less expensive catalysts like copper and iron is often a priority. ua.esresearchgate.net Furthermore, the ability to recover and reuse the catalyst is a significant economic and environmental consideration. Heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture are highly desirable for industrial applications.

Purification and Waste Management: The purification of the final product on a large scale can be challenging. Methods like column chromatography, which are common in the lab, are often not practical for industrial production. Crystallization is a preferred method for purification at scale. The development of a robust crystallization process that consistently yields the desired polymorph with high purity is a critical aspect of process development. acs.org

The management of waste streams is another important consideration. The use of hazardous solvents and reagents should be minimized. Green chemistry principles, such as the use of safer solvents and the development of atom-economical reactions, are increasingly important in industrial chemical synthesis. acs.org For example, the development of continuous flow processes can offer advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes. acs.org

Chemical Reactivity and Mechanistic Transformation Studies Involving N Ethyl 2,5 Difluorobenzamide

Reactions at the Amide Functional Group

The amide moiety in N-ethyl-2,5-difluorobenzamide is a key site for chemical modifications, including N-alkylation, N-acylation, hydrolysis, and transamidation. These reactions allow for the introduction of diverse functionalities and the synthesis of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-acylation of this compound would lead to the formation of an N-acyl-N-ethyl-2,5-difluorobenzamide, a diacyl-substituted amine derivative. This reaction is generally accomplished using an acyl chloride or anhydride (B1165640) in the presence of a base. However, the nucleophilicity of the amide nitrogen is reduced, making this transformation challenging. A related reaction, the palladium-catalyzed ortho-acylation of N,N-diethyl-3,5-difluorobenzamide with arylglyoxylic acids, has been reported, yielding 2-benzoyl-N,N-diethyl-3,5-difluorobenzamide. acs.org This suggests that under specific catalytic conditions, acylation can be directed to the aromatic ring rather than the amide nitrogen.

| Reactant | Reagent | Product | Yield (%) | Reference |

| N,N-Diethyl-3,5-difluorobenzamide | Phenylglyoxylic acid, Pd(TFA)₂, (NH₄)₂S₂O₈ | 2-Benzoyl-N,N-diethyl-3,5-difluorobenzamide | 61 | acs.org |

Table 1: Example of a Related Acylation Reaction

Hydrolysis and Transamidation Studies

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base. khanacademy.orgmasterorganicchemistry.com For this compound, acidic hydrolysis would yield 2,5-difluorobenzoic acid and ethylamine (B1201723) hydrochloride, while basic hydrolysis would produce the corresponding carboxylate salt and ethylamine. The reaction typically requires harsh conditions, such as refluxing in concentrated acid or base. masterorganicchemistry.com A study on the hydrolysis of the related 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) showed that the amide could be further hydrolyzed to 2,6-difluorobenzoic acid under high-temperature liquid water conditions. researchgate.net

Transamidation, the exchange of the amine portion of an amide with a different amine, is a valuable tool for synthesizing new amides. This reaction can be promoted by metal catalysts or strong bases. researchgate.netnih.gov For instance, the transamidation of N,N-disubstituted amides with primary amines has been achieved using potassium tert-butoxide. nih.gov While specific studies on the transamidation of this compound are not prevalent, it is expected to undergo this reaction under similar conditions.

| Starting Material | Reagents | Product | Conditions | Reference |

| 2,6-Difluorobenzonitrile | High-temperature liquid water | 2,6-Difluorobenzamide | 523.15 K, 300 min | researchgate.net |

| N,N-Dimethyl amides | Primary amines, NaOtBu | Transamidated amides | Room temperature, solvent-free | acsgcipr.org |

Table 2: Examples of Related Hydrolysis and Transamidation Reactions

Reactivity of the Difluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring of this compound significantly influence its reactivity. They act as electron-withdrawing groups, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. The fluorine atoms in this compound can be displaced by various nucleophiles, particularly when the ring is activated by electron-withdrawing groups. pressbooks.pub The N-ethylamide group itself is a deactivating group for electrophilic attack but can influence the regioselectivity of SNAr reactions. In general, SNAr reactions proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a Meisenheimer complex, which then eliminates the fluoride (B91410) ion. pressbooks.pub The rate of these reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. While specific SNAr studies on this compound are limited, related difluorobenzamides undergo such reactions. For instance, the fluorine atoms can be substituted by O- and N-nucleophiles under aqueous and mild conditions using polymeric additives. d-nb.info

| Electrophile | Nucleophile | Product | Yield (%) | Reference |

| 2-Fluoronitrobenzene | Benzylamine | N-Benzyl-2-nitroaniline | 90 | d-nb.info |

| 2-Chloro-5-nitropyrimidine | Various N-nucleophiles | Substituted aminopyrimidines | - | frontiersin.org |

Table 3: Examples of SNAr Reactions on Activated Fluoroarenes

Directed Ortho Metalation (DOM) Strategies

The amide group is a powerful directing group in directed ortho metalation (DOM) reactions. uwindsor.ca This strategy involves the deprotonation of the aromatic ring at the position ortho to the directing group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. uwindsor.caresearchgate.net For this compound, the N-ethylamide group is expected to direct lithiation to the C6 position. The resulting aryllithium species can then react with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at this position. While specific DOM studies on this compound are not widely reported, the DOM of N,N-diethylbenzamides is a well-established method for the synthesis of ortho-substituted benzamides.

| Substrate | Base | Electrophile | Product | Reference |

| N-Alkylbenzamide | s-BuLi/TMEDA | Various | Ortho-substituted N-alkylbenzamide | |

| Substituted benzenes | n-BuLi or LDA | Various | Ortho-substituted derivatives | researchgate.net |

Table 4: General Examples of Directed Ortho Metalation

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms and the amide group. savemyexams.com However, under forcing conditions, reactions such as nitration, halogenation, and Friedel-Crafts reactions may occur. The directing effects of the substituents will determine the position of the incoming electrophile. The N-ethylamide group is an ortho, para-director, while the fluorine atoms are also ortho, para-directors, albeit deactivating. In this case, the directing effects are complex. For instance, nitration of 2,5-difluorobenzamide (B1297545) would likely lead to the introduction of a nitro group at the C4 position. smolecule.com Friedel-Crafts reactions are generally difficult on strongly deactivated rings. jkchemical.combeilstein-journals.org

| Substrate | Reagents | Product | Reference |

| 2,5-Difluorobenzamide | HNO₃, H₂SO₄ | 2,5-Difluoro-4-nitrobenzamide | smolecule.com |

| Benzene (B151609) derivatives | Acyl chloride, AlCl₃ | Aryl ketone | beilstein-journals.org |

Table 5: Examples of Electrophilic Aromatic Substitution on Related Compounds

Mechanistic Elucidation of Reactions Involving this compound

The reactivity of this compound is largely dictated by the electronic properties of the difluorinated benzene ring and the amide functional group. The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density distribution around the aromatic ring and affects the reactivity of the amide moiety.

Investigation of Reaction Intermediates

While specific studies detailing the isolation of reaction intermediates for this compound are not extensively documented, the mechanistic pathways can be inferred from the synthesis of related benzamide (B126) analogues. The generation of key intermediates is a common strategy to facilitate the construction of more complex molecules.

In the synthesis of various benzamide-containing compounds, several types of intermediates are routinely formed. For instance, the synthesis of negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) involves the creation of carboxylic acid intermediates. acs.orgnih.gov These are typically generated through the hydrolysis of more stable precursors like esters or nitriles under basic or acidic conditions. acs.orgnih.gov For example, a nitrile can be hydrolyzed using sodium hydroxide (B78521) to yield a carboxylic acid intermediate. nih.gov Similarly, ester intermediates, formed through reactions like palladium-catalyzed carbonylations, can be hydrolyzed to the corresponding carboxylic acids in nearly quantitative yields using reagents such as lithium hydroxide or sodium hydroxide. acs.org

Once the carboxylic acid intermediate is formed, it is often activated to facilitate subsequent amide bond formation. A common method involves converting the carboxylic acid to a more reactive acid chloride intermediate using reagents like phosphorus oxychloride. acs.orgnih.gov This highly reactive species can then be trapped in-situ with an appropriate amine to form the desired amide product. acs.orgnih.gov

In more complex syntheses, such as the preparation of acaricidal 2,5-diphenyl-1,3-oxazoline compounds from a related N-substituted-2,6-difluorobenzamide, a sequence of stable intermediates is constructed. mdpi.com The synthesis may proceed through an olefin intermediate, which is then converted to a bromohydrin via reaction with N-Bromosuccinimide (NBS). mdpi.com This can be further transformed into other key intermediates before the final cyclization to the oxazoline (B21484) ring. mdpi.com These examples from related systems illustrate the common strategies and types of intermediates likely involved in the reactions of this compound.

Kinetic and Thermodynamic Aspects of Transformations

Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are limited in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding of its transformations.

The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly impacts reaction kinetics. These atoms activate the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This effect facilitates the displacement of a suitable leaving group on the ring by a nucleophile. Reaction conditions often involve heating to overcome the activation energy barrier for such substitutions. acs.org

The hydrolysis of precursor nitriles or esters to form a carboxylic acid intermediate is a thermodynamically driven process, often pushed to completion by using a strong base like NaOH or LiOH. acs.orgnih.gov The subsequent conversion to an amide is also typically favorable. Reaction conditions are often controlled to manage kinetics; for example, the formation of reactive acid chlorides and subsequent amidation are frequently performed at room temperature or below to control the reaction rate and minimize side products. acs.org A study on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high-temperature liquid water revealed it to be a consecutive reaction, with the benzamide as an intermediate product. researchgate.net A maximum yield of 64.27% for 2,6-difluorobenzamide was achieved at 523.15 K after 300 minutes, demonstrating the kinetic feasibility of the process under specific thermodynamic conditions. researchgate.net

Derivatization Chemistry of this compound and Related Analogues

This compound and its analogues are valuable scaffolds in medicinal chemistry and materials science. Their derivatization allows for the systematic exploration of structure-activity relationships and the fine-tuning of chemical properties. The primary sites for derivatization are the amide N-H group, the ethyl substituent, and the aromatic ring.

A common strategy involves using a precursor like 2,5-difluorobenzoyl chloride, which can be reacted with various amines to generate a library of N-substituted-2,5-difluorobenzamides. google.com For example, the reaction of 2,5-difluorobenzoyl chloride with 2-methyl-5-amino-3-(2-(N',N'-dimethylamino)ethyl)-1H-indole produced the corresponding N-substituted-2,5-difluorobenzamide in high yield. google.com This highlights the utility of the benzoyl chloride as a versatile intermediate for derivatization.

In the development of mGlu5 negative allosteric modulators, a 2,3-difluorobenzamide (B105335) core was used. acs.orgnih.gov The synthetic strategy involved preparing a key carboxylic acid intermediate which was then coupled with different amines, such as 5-fluoropyridin-2-amine or 4-methylthiazol-2-amine, to produce a range of analogues. acs.orgnih.gov This modular approach allows for rapid derivatization at the amide position.

The tables below summarize derivatization strategies for related difluorobenzamide systems, which are illustrative of the chemical transformations applicable to this compound.

Table 1: Synthesis of mGlu5 NAM Analogues via Derivatization of a Carboxylic Acid Intermediate acs.org

| Starting Material (Acid Intermediate) | Coupling Amine | Resulting Analogue Core |

|---|---|---|

| Thieno[3,2-b]pyridine-5-carboxylic acid | Various heterocyclic amines | Thieno[3,2-b]pyridine-5-carboxamides |

| Pyridazine-based carboxylic acid | 5-Fluoropyridin-2-amine | Pyridazine-based carboxamide |

| Pyridazine-based carboxylic acid | 4-Methylthiazol-2-amine | Pyridazine-based carboxamide |

| 2,3-Difluoro-5-hydroxybenzoic acid derivative | 5-Fluoropyridin-2-amine | 2,3-Difluorobenzamide analogue |

Table 2: Intermediates in the Synthesis of Acaricidal Oxazoline Analogues from a Difluorobenzamide Precursor mdpi.com

| Step | Intermediate Description | Purpose |

|---|---|---|

| 1 | Olefin intermediate | Product of Suzuki coupling to build the carbon skeleton |

| 2 | Bromohydrin intermediate | Formed by reaction with NBS to introduce functionality |

| 3 | N-(2-Chloro-2-phenylethyl)benzamide | Precursor for cyclization |

These examples demonstrate that the difluorobenzamide moiety is a robust and versatile template. Its chemical reactivity allows for the synthesis of a diverse range of derivatives through the strategic use and transformation of key functional groups and intermediates.

Theoretical and Computational Investigations of N Ethyl 2,5 Difluorobenzamide

Quantum Chemical Calculation Approaches (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of fluorinated benzamides. nih.govresearchgate.net Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently used to achieve a balance between computational cost and accuracy for geometry optimization and frequency calculations. nih.gov These methods allow for the precise modeling of electron correlation effects, which are crucial for describing the molecule's electronic structure and energy. nih.gov

The electronic properties of N-ethyl-2,5-difluorobenzamide are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and chemical reactivity. nih.gov

In this compound, the HOMO is typically localized on the electron-rich difluorinated benzene (B151609) ring, while the LUMO is often distributed across the amide functional group. This distribution suggests that an electronic transition would involve a charge transfer from the aromatic system to the carbonyl group. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on analogous fluorinated benzamides provide representative values for these electronic parameters. nih.govresearchgate.net

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 to 6.0 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. nih.gov |

The flexibility of this compound is primarily due to the rotation around several key single bonds, such as the C(O)-N bond and the N-C(ethyl) bond. Conformational analysis, performed by scanning the potential energy surface (PES), is used to identify the most stable, low-energy conformers. researchgate.net This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy at each step using DFT methods. researchgate.nethmc.edu

For this compound, the PES scan typically reveals that the most stable conformation has the amide group (N-H and C=O) approximately planar with the benzene ring to maximize conjugation. The ethyl group can adopt different orientations relative to this plane, with steric hindrance between the ethyl protons and the aromatic ring or carbonyl oxygen dictating the preferred rotamers. hmc.edu Identifying the global minimum energy conformation is crucial as it is the most populated state and serves as the basis for further calculations of spectral and electronic properties.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying molecular functional groups. DFT calculations can predict the vibrational frequencies and intensities with considerable accuracy. nih.gov Theoretical wavenumbers are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental data. nih.gov

Key vibrational modes for this compound include the N-H stretching of the amide group, the C=O stretching, C-N stretching, and the C-F stretching vibrations of the fluorinated ring. The calculated potential energy distribution (PED) is used to provide a detailed assignment of each vibrational mode. chemrevlett.com Discrepancies between theoretical (gas-phase) and experimental (solid-state) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid phase. chemrevlett.com

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Assignment |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the amide N-H bond, sensitive to hydrogen bonding. chemrevlett.com |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the difluorobenzene ring. nih.govscispace.com |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. scispace.com |

| C=O Stretch (Amide I) | 1640 - 1680 | Stretching of the carbonyl group, a strong and characteristic IR band. nih.gov |

| N-H Bend (Amide II) | 1510 - 1550 | In-plane bending of the N-H bond coupled with C-N stretching. |

| C-N Stretch | 1250 - 1350 | Stretching of the amide C-N bond. chemrevlett.com |

| C-F Stretch | 1100 - 1300 | Stretching vibrations of the carbon-fluorine bonds on the aromatic ring. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations are employed to study the dynamic behavior of an ensemble of molecules over time. mdpi.com Methods like Car-Parrinello molecular dynamics (CPMD) can provide insight into the nature of intermolecular forces, particularly hydrogen bonding, and how they influence the structure and properties in condensed phases. mdpi.com

The primary and most influential intermolecular interaction in this compound is the hydrogen bond between the amide N-H donor and the carbonyl C=O oxygen acceptor of a neighboring molecule. This interaction is a hallmark of benzamides and typically leads to the formation of strong, centrosymmetric dimers or one-dimensional chains. researchgate.netmdpi.com

In addition to the robust N-H···O hydrogen bonds, weaker interactions also play a significant role in the supramolecular assembly. These include C-H···O and C-H···F interactions, where hydrogen atoms from the aromatic ring or the ethyl group interact with the carbonyl oxygen or fluorine atoms of adjacent molecules. mdpi.commdpi.com The presence of fluorine atoms also allows for the possibility of N-H···F hydrogen bonds, though these are generally less competitive than N-H···O interactions. mdpi.com These varied hydrogen bonding networks create a stable, three-dimensional architecture. scirp.org

The way this compound molecules arrange themselves in a crystal lattice is a direct consequence of the intermolecular interactions. The crystal packing is typically characterized by a layered or sheet-like structure. mdpi.comscirp.org These sheets are formed by the strong N-H···O hydrogen-bonded chains or dimers. researchgate.net

Advanced Computational Characterizations of this compound

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, reactivity, and intermolecular interactions of molecules. For this compound, advanced computational characterizations offer deep insights into its properties. These investigations are typically performed using density functional theory (DFT) and other quantum chemical methods.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This analysis provides information on charge distribution, hybridization, and the stabilizing effects of electron delocalization.

In this compound, NBO analysis would reveal the nature of the covalent bonds within the molecule. The analysis quantifies the hybridization of the atomic orbitals contributing to each bond. For instance, the carbon atoms in the benzene ring would exhibit sp² hybridization, while the carbon atoms of the ethyl group would show sp³ hybridization.

The NBO analysis also provides natural atomic charges, which offer a more chemically meaningful representation of the electron distribution than other methods. It is anticipated that the fluorine and oxygen atoms would carry significant negative charges due to their high electronegativity, while the carbonyl carbon and the hydrogen atom of the N-H group would be electropositive.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative and based on expected values for similar structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | σ(C-N) | ~5-10 | Hyperconjugation |

| LP(1) N | σ(C-C) (ring) | ~2-5 | Hyperconjugation |

| LP(2) F | σ(C-C) (ring) | ~1-3 | Hyperconjugation |

| σ(C-H) (ethyl) | σ(N-H) | ~0.5-1.5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. This makes the oxygen atom a primary site for interactions with electrophiles or hydrogen bond donors. The fluorine atoms would also exhibit negative potential.

Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), making it the most likely site for deprotonation or interaction with nucleophiles. The hydrogen atoms of the ethyl group and the aromatic ring would also show some degree of positive potential. The aromatic ring itself would likely display a region of intermediate potential, with variations due to the influence of the electron-withdrawing fluorine and amide substituents.

Table 2: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication |

| Carbonyl Oxygen | Highly Negative | Red | Site for electrophilic attack, hydrogen bonding acceptor |

| Amide Hydrogen (N-H) | Highly Positive | Blue | Site for nucleophilic attack, hydrogen bonding donor |

| Fluorine Atoms | Negative | Red/Orange | Electrophilic interaction site |

| Aromatic Ring | Intermediate/Slightly Negative | Green/Yellow | π-stacking interactions |

| Ethyl Group Hydrogens | Slightly Positive | Light Blue | Weak electrophilic sites |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as optical switching and data storage. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of significant NLO activity.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the difluorinated benzene ring acts as a π-system. The amide group can act as either a donor or an acceptor depending on the electronic context.

The presence of electron-withdrawing fluorine atoms and the carbonyl group, along with the ethyl-amide system, can lead to a significant dipole moment and hyperpolarizability. The HOMO-LUMO energy gap is also a key indicator; a smaller energy gap generally correlates with higher polarizability and a larger NLO response, as it facilitates electronic transitions. Theoretical calculations on similar benzamide (B126) derivatives have explored these relationships.

Table 3: Predicted NLO Properties for this compound (Note: Values are for illustrative purposes and would be calculated using quantum chemical software.)

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | μ | ~3-5 D | Indicates overall polarity |

| Mean Polarizability | α | ~100-150 | Measures the ease of electron cloud distortion |

| First Hyperpolarizability | β | > urea (B33335) (standard) | Suggests potential NLO activity |

| HOMO-LUMO Gap | ΔE | ~4-5 eV | Relates to electronic excitability and reactivity |

Hirshfeld Surface Analysis and Crystal Voids

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For this compound, the Hirshfeld surface analysis would reveal the dominant intermolecular interactions responsible for its crystal packing. Bright red spots on the dnorm surface would indicate close contacts, such as hydrogen bonds. The most prominent of these would likely be the N-H···O hydrogen bond between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimers.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For this molecule, the most significant contributions to the crystal packing are expected to be from H···H, O···H, F···H, and C···H contacts.

Crystal voids analysis, often performed in conjunction with Hirshfeld surface analysis, identifies empty spaces within the crystal structure. This can be important for understanding the stability and density of the crystal packing. The size and shape of these voids can influence the material's physical properties.

Table 4: Expected Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Expected Percentage Contribution | Description |

| H···H | ~40-50% | Represents contacts between hydrogen atoms on the periphery of the molecules. |

| O···H/H···O | ~15-25% | Primarily corresponds to the strong N-H···O hydrogen bonds. |

| F···H/H···F | ~10-20% | Indicates interactions involving the fluorine atoms and hydrogen atoms. |

| C···H/H···C | ~5-15% | Relates to weaker C-H···π interactions with the aromatic ring. |

| Other (N···H, C···C, etc.) | <10% | Other minor contacts contributing to the overall packing. |

N Ethyl 2,5 Difluorobenzamide As a Versatile Synthetic Building Block and Chemical Intermediate

Utilization in the Synthesis of Complex Organic Architectures

The unique structural features of N-ethyl-2,5-difluorobenzamide make it a valuable synthon for constructing complex organic molecules. The difluorinated phenyl ring provides a stable scaffold that can be further functionalized, while the secondary amide group offers a reactive site for various coupling reactions.

Research on related difluorobenzamide structures highlights their role in creating intricate molecular frameworks. For instance, derivatives of 2,6-difluorobenzamide (B103285) are central to the synthesis of a class of potent bacterial cell division inhibitors known as FtsZ inhibitors. mdpi.com These complex molecules are designed to bind to the FtsZ protein, a crucial component of the bacterial cytoskeleton, thereby disrupting cell division. mdpi.com Similarly, the difluorobenzamide moiety has been incorporated into complex benzoxazepine structures, which are of interest in medicinal chemistry for their potential biological activities. The synthesis of these architectures often involves multi-step sequences where the difluorobenzamide unit is a key component introduced early in the process.

Role as a Precursor in Multistep Organic Reaction Sequences

This compound functions as a key precursor in various multistep organic syntheses. youtube.com Its structure allows for a sequence of chemical transformations to build more elaborate molecules. The aromatic ring can undergo further substitution reactions, and the amide linkage can be involved in or direct subsequent chemical steps.

The journey from a simple fluorinated building block to a complex final product is exemplified in numerous synthetic pathways documented in chemical literature and patents. For example, the synthesis of agrochemicals and pharmaceuticals often begins with foundational molecules like 2,5-difluorobenzonitrile (B1295057) or 2,5-difluorobenzylamine (B1295066), which are closely related precursors to this compound. guidechem.com These precursors undergo a series of reactions, such as nitration, reduction, diazotization, and amidation, to yield the desired complex products. researchgate.net The development of continuous flow synthesis processes for pharmaceutical ingredients also showcases how intermediates are sequentially modified in a controlled, multi-step manner to achieve the final active compound. acs.org

Development of Novel Chemical Entities through this compound Derivatives

The modification of the this compound scaffold is a strategic approach for discovering novel chemical entities with tailored properties. By introducing different functional groups, chemists can create libraries of derivative compounds for screening in drug discovery and materials science.

A prime example of this strategy is the development of new antifungal and antibacterial agents. In one study, researchers used 2,6-difluorobenzamide as a starting material to synthesize a series of novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety. nih.gov These new compounds were designed by combining the structural features of benzoylurea insecticides with the biologically active pyrimidine group. nih.gov Bioassays confirmed that several of the synthesized derivatives exhibited significant antifungal activity against various plant pathogens. nih.gov Another area of research involves modifying 2,6-difluorobenzamide to create FtsZ inhibitors, which have shown promising activity against Gram-positive pathogens like Staphylococcus aureus. mdpi.com

Table 1: Examples of Novel Chemical Entities Derived from Related Difluorobenzamides

| Parent Scaffold | Derivative Class | Target Application | Research Finding |

| 2,6-Difluorobenzamide | Benzoylurea derivatives with a pyrimidine moiety | Antifungal Agents | Several derivatives showed significant in vitro activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov |

| 2,6-Difluorobenzamide | Benzodioxane–benzamide (B126) derivatives | Antibacterial Agents (FtsZ Inhibitors) | Derivatives demonstrated potent activity against Gram-positive bacteria, including S. aureus and B. subtilis, by inhibiting cell division. mdpi.com |

Application in the Research and Development of Agrochemical Intermediates

Fluorine-containing compounds are of significant importance in the agrochemical industry. sci-hub.se The inclusion of fluorine atoms in a molecule can enhance its biological efficacy, metabolic stability, and other physicochemical properties, often leading to more potent and selective herbicides, insecticides, and fungicides. sci-hub.se this compound, as a fluorinated aromatic compound, is a valuable intermediate in the synthesis of such agrochemicals. greatwallchemicals.comraysbiotech.com

The utility of the difluorobenzamide core is well-established in this field. For example, the insecticide Lufenuron contains a 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl group attached to a 2,6-difluorobenzoyl urea (B33335) structure, highlighting the importance of the difluorobenzoyl moiety in creating effective pest control agents. echemi.com Research has shown that fluorinated aromatic compounds serve as essential building blocks for a wide range of agrochemicals. guidechem.com The synthesis of these active ingredients relies on the availability of versatile intermediates that can be readily incorporated into more complex structures. echemi.com

Table 2: Selected Agrochemical Intermediates and Their Applications

| Intermediate | CAS No. | Application/Use |

| 2,3,5,6-Tetrachloropyridine | 2402-79-1 | Intermediate for the insecticide Chlorpyrifos. greatwallchemicals.com |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | Intermediate for the insecticide Fipronil. greatwallchemicals.com |

| 5-Amino-3-cyano-1- (2,6-dichloro-4-trifluoromethyl-phenyl) pyrazole | 120068-79-3 | Intermediate for the insecticide Fipronil. greatwallchemicals.com |

| 2,5-Difluorobenzonitrile | 64248-64-2 | A versatile building block for various pharmaceuticals and agrochemicals. guidechem.com |

Advanced Spectroscopic and Structural Characterization Methodologies Applied to N Ethyl 2,5 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms. For N-ethyl-2,5-difluorobenzamide, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive structural assignment.

While specific research findings detailing the complete spectral assignments for this compound are not widely available in published literature, the principles of NMR allow for a theoretical interpretation of its expected spectra.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group and the aromatic ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling to the adjacent methyl (-CH₃) protons, which would, in turn, appear as a triplet. A broad singlet for the amide proton (N-H) is also anticipated, with its chemical shift being sensitive to solvent and concentration. The aromatic region would display complex multiplets for the three protons on the difluorobenzoyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

Carbon (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct resonances are expected for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly influenced by the strong electron-withdrawing effects of the fluorine atoms, leading to characteristic downfield shifts for the carbon atoms directly bonded to fluorine. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would also lead to the splitting of these aromatic signals, providing further structural confirmation.

Fluorine (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C2 position and one for the fluorine at the C5 position. The chemical shifts and the coupling between these two non-equivalent fluorine nuclei (JFF) would be characteristic of their relative positions on the aromatic ring. Furthermore, coupling to adjacent aromatic protons (JHF) would result in further splitting of these signals, providing unambiguous evidence for the 2,5-substitution pattern.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These methods are complementary and provide a detailed fingerprint of the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the N-H stretching band, typically appearing in the region of 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense peaks and is expected around 1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would be observed near 1550 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic ring and the ethyl group (around 3000-2850 cm⁻¹) and strong C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong IR signals, non-polar bonds often produce strong Raman signals. For this compound, the aromatic ring C=C stretching vibrations, which are often weak in the IR spectrum, are expected to be prominent in the Raman spectrum in the 1600-1400 cm⁻¹ range. Symmetric vibrations of the molecule are also typically more Raman-active. Analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique capable of providing detailed molecular information from analytes adsorbed onto or in close proximity to a nanostructured metal surface. While specific SERS studies on this compound are not extensively documented in publicly available literature, the expected SERS spectrum can be inferred from studies on structurally related molecules, such as other benzamide (B126) derivatives. researchgate.net

The SERS enhancement effect arises from two primary mechanisms: an electromagnetic enhancement due to the amplification of the local electromagnetic field near the metal surface, and a chemical enhancement resulting from charge-transfer interactions between the analyte and the substrate. researchgate.net For this compound, the interaction with a SERS-active substrate, typically silver or gold nanoparticles, would likely involve the aromatic ring and the amide group.

The SERS spectrum is expected to be dominated by vibrations of the 2,5-difluorobenzamide (B1297545) moiety. Key vibrational modes that would likely exhibit significant enhancement include:

Ring breathing modes: The collective vibration of the benzene (B151609) ring, which is typically a strong band in Raman spectroscopy, would be prominently enhanced.

C-F stretching and bending modes: The vibrations associated with the carbon-fluorine bonds would provide characteristic signals.

Amide group vibrations: The C=O stretching, N-H bending, and C-N stretching vibrations of the ethylamide group would also be observable and their enhancement could provide insights into the orientation of the molecule on the SERS substrate.

A study on 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide revealed that the presence of the ethyl group could be identified in the SERS spectrum, suggesting that for this compound, the ethyl group's vibrations might also be detectable, providing information on its proximity to the metal surface. researchgate.net The relative enhancement of the different vibrational modes can offer clues about the molecule's orientation. For instance, a strong enhancement of the aromatic ring vibrations would suggest a flat or tilted orientation of the benzene ring with respect to the nanoparticle surface.

Mass Spectrometry (MS) for Molecular Identification and Elucidation

Upon electron impact ionization, the this compound molecule would form a molecular ion ([M]⁺) with a mass-to-charge ratio (m/z) of approximately 185. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways for amides: libretexts.orgdocbrown.infomiamioh.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. This would lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 170, or the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 156. The most prominent fragmentation is often the cleavage of the bond between the carbonyl group and the nitrogen atom.

Cleavage of the amide bond: Scission of the C-N bond can occur, leading to the formation of the 2,5-difluorobenzoyl cation at m/z 141. This fragment is expected to be particularly stable and thus produce a prominent peak in the mass spectrum, as observed in the mass spectra of 2,4-difluorobenzamide (B1295065) and 2,6-difluorobenzamide (B103285). nist.govnih.gov

McLafferty rearrangement: This rearrangement is common for amides with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this would result in the formation of a neutral ethene molecule and a charged enol-amide fragment.

Loss of the ethyl group: Cleavage of the N-ethyl bond can result in the formation of the 2,5-difluorobenzamide cation at m/z 157.

Based on the analysis of related compounds, the most likely and abundant fragment ion would be the 2,5-difluorobenzoyl cation (m/z 141). The predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ of the isomeric N-ethyl-2,6-difluorobenzamide is 135.0 Ų, which provides an indication of the ion's shape and size in the gas phase. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction Studies

Although specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, valuable insights into its likely crystal structure can be gained by examining the crystallographic data of closely related compounds. Studies on various difluorobenzamide derivatives and ethyl benzoate (B1203000) compounds provide a strong basis for predicting the structural characteristics of this compound. researchgate.netmdpi.comresearchgate.netamanote.comresearchgate.netnih.gov

Based on these related structures, the this compound molecule is expected to adopt a largely planar conformation, with the ethyl group potentially exhibiting some degree of rotational freedom. The bond lengths and angles within the difluorobenzoyl group are anticipated to be consistent with those observed in other difluorinated aromatic compounds.

A search in the Crystallography Open Database did not yield a specific entry for this compound, further suggesting that its crystal structure may not have been publicly deposited.

Table 1: Representative Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N,N′-carbonylbis(2,6-difluorobenzamide) | Monoclinic | P2₁/n | 11.2759 | 9.0182 | 14.2235 | 93.834 | researchgate.net |

| Ethyl 4-amino-3,5-difluorobenzoate | Monoclinic | P2₁/c | 7.893 | 14.398 | 8.532 | 108.87 | researchgate.net |

| Sodium 2,5-difluorobenzoate | Monoclinic | P2₁/n | 7.22 | 13.56 | 6.89 | 108.4 |

Note: This table provides examples of crystallographic data for compounds structurally related to this compound and is intended for comparative purposes.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. These supramolecular interactions are fundamental to the physical properties of the solid material. tue.nl

In the absence of a determined crystal structure for this compound, its crystal packing can be predicted by analyzing the supramolecular motifs present in analogous compounds. mdpi.comresearchgate.netiucr.orgresearchgate.net The presence of an N-H group in the amide functionality makes it a potent hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors.

It is highly probable that the crystal structure of this compound is stabilized by intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. This type of interaction is a very common and robust supramolecular synthon in the crystal structures of primary and secondary amides, often leading to the formation of chains or dimeric motifs. mdpi.com

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly powerful and versatile method for analyzing non-volatile and thermally labile compounds like this compound.

While specific, detailed chromatographic methods for this compound are not extensively published, general analytical procedures for related compounds provide a strong indication of suitable methodologies. bldpharm.com The analysis of other difluorobenzamide derivatives has been successfully achieved using reversed-phase HPLC. ekosfop.or.krlookchem.com

A typical HPLC method for this compound would likely involve a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape and resolution. epa.govresearchgate.net

For purification purposes, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective technique. The choice of eluent would be guided by the polarity of the compound, with mixtures of hexane (B92381) and ethyl acetate (B1210297) being frequently employed for compounds of similar polarity.

Table 2: Exemplary HPLC Conditions for Related Benzamide Compounds

| Compound | Column | Mobile Phase | Detection | Reference |

| Lufenuron (a difluorobenzamide derivative) | Waters C18 (3.9x300 mm, 10 µm) | Methanol:Water (75:25, v/v) | UV at 220 nm | ekosfop.or.kr |

| Artemisinin derivatives (pre-column derivatization) | C18 (150x4.6 mm, 5 µm) | Acetonitrile:0.1% Acetic Acid (60:40) | UV at 254 nm | researchgate.net |

| Etoxazole degradates (including a difluorobenzamide) | - | Methanol:0.05% Acetic Acid | LC/MS/MS | epa.gov |

Note: This table presents typical HPLC conditions used for the analysis of compounds structurally related to this compound, which can serve as a starting point for method development.

The use of a mass spectrometer as a detector (LC-MS) would provide an additional layer of analytical specificity, allowing for the simultaneous separation and mass identification of the compound and any potential impurities. bldpharm.comepa.gov

Future Directions and Emerging Research Avenues for N Ethyl 2,5 Difluorobenzamide

Exploration of Novel and Sustainable Synthetic Pathways

The exploration of novel and sustainable synthetic pathways for N-ethyl-2,5-difluorobenzamide is an area ripe for investigation. While standard amide formation methodologies, such as the reaction of 2,5-difluorobenzoyl chloride with ethylamine (B1201723), are likely applicable, future research could focus on greener and more efficient alternatives. Drawing inspiration from methodologies developed for related benzamides, sustainable approaches could be explored. For instance, the development of catalytic methods that avoid the use of stoichiometric activating agents would be a significant advancement. One such avenue could be the direct amidation of 2,5-difluorobenzoic acid with ethylamine, facilitated by novel catalysts.

Moreover, green chemistry principles could be integrated into the synthesis of this compound. researchgate.netacs.org This might involve the use of environmentally benign solvents, and energy-efficient reaction conditions. For example, studies on the synthesis of other N-substituted amides have explored photo-on-demand synthesis from tetrachloroethylene (B127269) and amines, which could serve as an inspiration for developing sustainable methods for this compound. acs.org Another approach could be the use of biocatalysis, employing enzymes to facilitate the amidation reaction under mild conditions, thereby reducing the environmental impact of the synthesis.

A recent study on the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) in high-temperature liquid water without a catalyst presents a green preparation technology. mdpi.com This suggests that catalyst-free methods for the synthesis of difluorobenzamides are feasible and could be adapted for this compound. Industrial production methods for 2,6-difluorobenzamide have also been developed using hydrogen peroxide and a catalyst, highlighting the potential for scalable and efficient processes.

Investigation of Unprecedented Chemical Transformations and Functionalizations

The chemical scaffold of this compound offers multiple sites for unprecedented chemical transformations and functionalizations, opening avenues for the creation of a diverse library of analogs. The fluorine atoms on the benzene (B151609) ring and the N-ethyl group are key handles for modification.

Future research could focus on the selective C-H functionalization of the benzene ring to introduce new substituents that could modulate the compound's properties. The fluorine atoms can also be targets for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. For instance, the reaction of 2,5-difluorobenzylamine (B1295066) with sodium tert-butoxide in DMF results in the substitution of the fluorine at the 2-position.

The N-ethyl group can also be a site for chemical modification. For example, N-alkylation of aniline (B41778) derivatives using aldehydes and a palladium on carbon catalyst has been shown to be a simple and environmentally benign method for producing N-ethyl aniline derivatives. evitachem.com This methodology could potentially be adapted for the further functionalization of the ethyl group in this compound.

Furthermore, the amide bond itself can be a target for chemical transformation. While generally stable, under specific conditions, it can be hydrolyzed or transformed into other functional groups, providing a route to novel derivatives.

Advancements in Catalytic Applications Involving the Compound

While direct catalytic applications of this compound have not been extensively reported, its structural motifs suggest potential roles in catalysis. The difluorinated phenyl ring and the amide functionality could allow it to act as a ligand for transition metal catalysts.

Future research could explore the synthesis of metal complexes where this compound or its derivatives serve as ligands. These complexes could then be screened for catalytic activity in various organic transformations. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and novel ligands can significantly impact their efficiency and selectivity. The electronic properties of the difluorinated ring in this compound could influence the catalytic cycle of such reactions.

Development of New Analytical Methodologies for Difluorobenzamide Scaffolds